4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid
Description
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H13NO3 It is a derivative of benzoic acid, featuring a 3,5-dimethylisoxazole moiety attached to the benzoic acid core
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)7-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJFTAYFSKRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment to Benzoic Acid: The 3,5-dimethylisoxazole moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1.1. BRD4 Inhibition and Cancer Therapy
One of the primary applications of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid is its role as a bromodomain-containing protein 4 (BRD4) inhibitor. BRD4 is implicated in various cancers, including breast cancer. Research has shown that derivatives of this compound exhibit significant inhibitory effects on BRD4, making them promising candidates for cancer treatment.
Key Findings:
- A study synthesized 94 derivatives of similar compounds and identified several with potent inhibitory activity against BRD4, with IC50 values as low as 0.544 μM for certain derivatives .
- The binding modes of these compounds were analyzed through molecular docking studies, revealing that the 3,5-dimethylisoxazole moiety fits well into the acetylated lysine binding pocket of BRD4, facilitating strong interactions .
Table 1: Inhibition Rates of Selected Compounds Against BRD4
| Compound ID | IC50 (μM) | Activity Description |
|---|---|---|
| DDT26 | 0.544 | Potent BRD4 inhibitor |
| DDT22 | Varies | Moderate activity |
| DDT47-DDT49 | Weak | Limited efficacy |
1.2. Epigenetic Modulation
The compound has also been investigated for its potential as an epigenetic modifier. The presence of the 3,5-dimethylisoxazole fragment enhances the ligand efficiency and selectivity against BET-bromodomains, which are crucial in regulating gene expression .
Case Study:
- In a study focusing on hybrid compounds designed to act against histone deacetylases (HDACs) and BRD4, the incorporation of the isoxazole moiety was pivotal in achieving desired biological activities .
Antioxidant and Antibacterial Properties
Research indicates that compounds related to 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid may exhibit antioxidant and antibacterial activities.
Key Insights:
- Compounds with similar structures have shown promising results against bacterial strains such as E. coli, highlighting their potential as antimicrobial agents .
Table 2: Antibacterial Activities of Related Compounds
| Compound ID | Target Bacteria | Activity Level |
|---|---|---|
| 4k | E. coli | High |
| 4m | Staphylococcus aureus | Moderate |
Structural Insights and Molecular Docking Studies
Molecular docking studies have provided insights into the structural interactions between 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid and its targets.
Findings:
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
- 4-(Bromomethyl)-3,5-dimethylisoxazole
Uniqueness
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoxazole ring and benzoic acid core makes it a versatile compound for various applications .
Biological Activity
4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on its antitumor and antimicrobial activities, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of 217.22 g/mol. It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole group, which enhances its solubility and reactivity in biological systems. The presence of the carboxylic acid functional group (-COOH) is crucial for its biological activity, allowing it to interact with various enzymes and receptors.
Antitumor Activity
Research indicates that derivatives of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, one study demonstrated that compounds with similar structures effectively inhibited bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell proliferation and survival .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DDT26 | 0.237 ± 0.093 | Inhibition of BRD4 |
| DDT14 | Not reported | Potential interaction with DNA repair mechanisms |
| DDT49 | Not reported | Stronger PARP1 inhibition than DDT26 |
Antimicrobial Properties
In addition to its antitumor activity, 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid exhibits antimicrobial properties. Compounds within this class have been shown to possess activity against various bacterial strains. For example, studies have reported that certain derivatives can disrupt bacterial membranes, leading to cell lysis .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. pyogenes | 7.8 μg/mL |
| Compound B | S. mitis | 7.8 μg/mL |
| Compound C | E. coli | 15.6 μg/mL |
The biological activity of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid is largely attributed to its ability to bind to specific proteins involved in critical cellular processes such as apoptosis and inflammation. Preliminary studies suggest that the isoxazole ring enhances binding affinity to protein targets, facilitating interactions that can modulate cellular signaling pathways related to cancer progression .
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Study on Breast Cancer Cells : A recent study evaluated the effects of synthesized derivatives on MCF-7 breast cancer cells, revealing that some compounds could induce significant DNA damage while inhibiting cell proliferation .
- In Vivo Efficacy Against Bacterial Infections : Another investigation assessed the antimicrobial efficacy of related compounds in animal models infected with resistant bacterial strains, demonstrating notable reductions in bacterial load .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
